4-オキソドコサヘキサエン酸

概要

説明

4-オキソドコサヘキサエン酸は、オメガ3系多価不飽和脂肪酸であるドコサヘキサエン酸の代謝産物です。 抗増殖特性とペルオキシソーム増殖剤活性化受容体ガンマアゴニストとしての役割で知られています 。 この化合物は、特にがん治療の文脈において、潜在的な治療用途について研究されています .

2. 製法

合成経路と反応条件

4-オキソドコサヘキサエン酸は、ドコサヘキサエン酸の酸化によって合成できます。 酸化プロセスには、一般的に、目的の生成物の形成を確実にし、制御された条件下での特定の酸化剤の使用が含まれます .

工業的製造方法

4-オキソドコサヘキサエン酸の工業的製造には、ドコサヘキサエン酸の大規模酸化が含まれます。このプロセスは、高い収率と純度を実現するために最適化されています。 高性能液体クロマトグラフィーの使用は、最終製品が要求される基準を満たすように、精製段階で一般的です .

科学的研究の応用

4-Oxo docosahexaenoic acid has several scientific research applications:

Chemistry: It is used as a model compound to study oxidation and reduction reactions.

Medicine: Its antiproliferative properties are being explored for therapeutic applications in oncology.

Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

作用機序

4-オキソドコサヘキサエン酸の作用機序には、ペルオキシソーム増殖剤活性化受容体ガンマとの相互作用が含まれます。この相互作用は、遺伝子転写の活性化につながり、その結果、さまざまな細胞プロセスが調節されます。 この化合物の抗増殖効果は、主にがん細胞のアポトーシスを誘導する能力によるものです .

6. 類似の化合物との比較

類似の化合物

ドコサヘキサエン酸: 4-オキソドコサヘキサエン酸が由来する母化合物です。

エイコサペンタエン酸: 同様の生物活性特性を持つ別のオメガ3系多価不飽和脂肪酸です。

α-リノレン酸: ドコサヘキサエン酸とエイコサペンタエン酸の両方の前駆体です.

独自性

4-オキソドコサヘキサエン酸は、特定の抗増殖特性とペルオキシソーム増殖剤活性化受容体ガンマアゴニストとしての役割により、ユニークです。 母化合物であるドコサヘキサエン酸とは異なり、4-オキソドコサヘキサエン酸は、特定のがん細胞株に対してより顕著な効果を示すことが示されています .

生化学分析

Biochemical Properties

4-oxo Docosahexaenoic Acid interacts with several biomolecules, including enzymes and proteins. It binds covalently to PPARγ and activates gene transcription in luciferase reporter assays and in dendritic cells . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

4-oxo Docosahexaenoic Acid has been found to inhibit the growth of several triple negative breast cancer cell lines at concentrations of 50-100 µM. It increased the proliferation of MCF-7 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 4-oxo Docosahexaenoic Acid involves its binding to PPARγ, which activates gene transcription . This leads to changes in gene expression and can result in enzyme inhibition or activation.

Metabolic Pathways

4-oxo Docosahexaenoic Acid is involved in metabolic pathways mediated by 5-lipoxygenase . It interacts with enzymes and cofactors in these pathways, which can affect metabolic flux or metabolite levels.

準備方法

Synthetic Routes and Reaction Conditions

4-Oxo docosahexaenoic acid can be synthesized through the oxidation of docosahexaenoic acid. The oxidation process typically involves the use of specific oxidizing agents under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 4-Oxo docosahexaenoic acid involves the large-scale oxidation of docosahexaenoic acid. This process is optimized to achieve high yields and purity. The use of high-performance liquid chromatography is common in the purification steps to ensure the final product meets the required standards .

化学反応の分析

反応の種類

4-オキソドコサヘキサエン酸は、次のようなさまざまな化学反応を起こします。

酸化: さらなる酸化により、他の代謝産物が生成される可能性があります。

還元: 還元反応により、ドコサヘキサエン酸または他の関連化合物に戻すことができます。

一般的な試薬と条件

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元剤: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、還元反応によく使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、さらなる酸化によりさまざまな酸化代謝産物が生成され、還元によりドコサヘキサエン酸が生成される可能性があります .

4. 科学研究への応用

4-オキソドコサヘキサエン酸は、科学研究にいくつかの応用があります。

化学: 酸化反応と還元反応のモデル化合物として使用されます。

生物学: 研究により、特定のがん細胞株の増殖を阻害する役割が示されており、がん治療の潜在的な候補となっています.

類似化合物との比較

Similar Compounds

Docosahexaenoic Acid: The parent compound from which 4-Oxo docosahexaenoic acid is derived.

Eicosapentaenoic Acid: Another omega-3 polyunsaturated fatty acid with similar bioactive properties.

Alpha-Linolenic Acid: A precursor to both docosahexaenoic acid and eicosapentaenoic acid.

Uniqueness

4-Oxo docosahexaenoic acid is unique due to its specific antiproliferative properties and its role as a peroxisome proliferator-activated receptor gamma agonist. Unlike its parent compound, docosahexaenoic acid, 4-Oxo docosahexaenoic acid has been shown to have a more pronounced effect on certain cancer cell lines .

生物活性

4-Oxo Docosahexaenoic Acid (4-OXO-DHA) is a metabolite of docosahexaenoic acid (DHA), an omega-3 fatty acid known for its numerous health benefits, particularly in cancer prevention and treatment. Recent studies have highlighted the biological activities of 4-OXO-DHA, particularly its antiproliferative effects on various cancer cell lines, especially breast cancer. This article reviews the biological activity of 4-OXO-DHA, focusing on its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications.

4-OXO-DHA exhibits multiple mechanisms that contribute to its biological activity:

- PPARγ Agonist Activity : 4-OXO-DHA activates peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating cellular processes such as metabolism and inflammation. Studies indicate that it binds covalently to PPARγ, enhancing gene transcription related to anti-inflammatory responses and apoptosis in cancer cells .

- Inhibition of NF-κB Signaling : The compound has been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key player in cancer cell proliferation and survival. 4-OXO-DHA modifies cysteine residues in NF-κB, leading to reduced DNA binding and subsequent downregulation of pro-inflammatory and anti-apoptotic genes .

- Impact on PI3K/mTOR Pathway : 4-OXO-DHA also suppresses the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are often dysregulated in cancer. This inhibition contributes to decreased cell growth and proliferation .

Antiproliferative Effects

The antiproliferative effects of 4-OXO-DHA have been documented across various breast cancer cell lines:

- Cell Line Sensitivity : Research has demonstrated that 4-OXO-DHA significantly inhibits the growth of triple-negative breast cancer cell lines (e.g., MDA-MB-231, BT549) at concentrations ranging from 50 to 100 µM. Conversely, it has been observed to increase proliferation in estrogen receptor-positive MCF-7 cells, indicating a differential response based on molecular subtype .

- Dose-Dependent Inhibition : In vitro assays revealed that the compound's inhibitory effects are dose-dependent. For instance, concentrations as low as 25 µM have shown significant reductions in cell viability after three days of treatment .

Case Studies

Several studies illustrate the effectiveness of 4-OXO-DHA in preclinical settings:

- Breast Cancer Models : In a study examining the effects of DHA and its metabolites on breast cancer cells, 4-OXO-DHA was found to be the most potent metabolite, outperforming both DHA and other hydroxylated derivatives in inhibiting cell proliferation across various molecular subtypes .

- Lipidomics Analysis : A lipidomics approach identified elevated levels of LOX-derived metabolites, including 4-OXO-DHA, in plasma from rats fed DHA. This study provided insights into the metabolic pathways that enhance the bioavailability and efficacy of DHA-derived metabolites .

Data Tables

| Study | Cell Lines Tested | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Study A | MDA-MB-231 | 25 | Significant growth inhibition |

| Study B | BT549 | 50 | Reduced proliferation |

| Study C | MCF-7 | 100 | Increased proliferation |

| Study D | MCF-10F | 10 | No significant effect |

特性

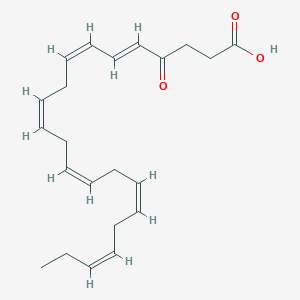

IUPAC Name |

(5E,7Z,10Z,13Z,16Z,19Z)-4-oxodocosa-5,7,10,13,16,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)19-20-22(24)25/h3-4,6-7,9-10,12-13,15-18H,2,5,8,11,14,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,13-12-,16-15-,18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNUULCIKILOHW-PQVBWYSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CC=CC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C=C\C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。